

Application Notes and Protocols: Time-Course Analysis of CENPB Knockdown Post-Transfection

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CENPB Human Pre-designed
siRNA Set A

Cat. No.: B10824104

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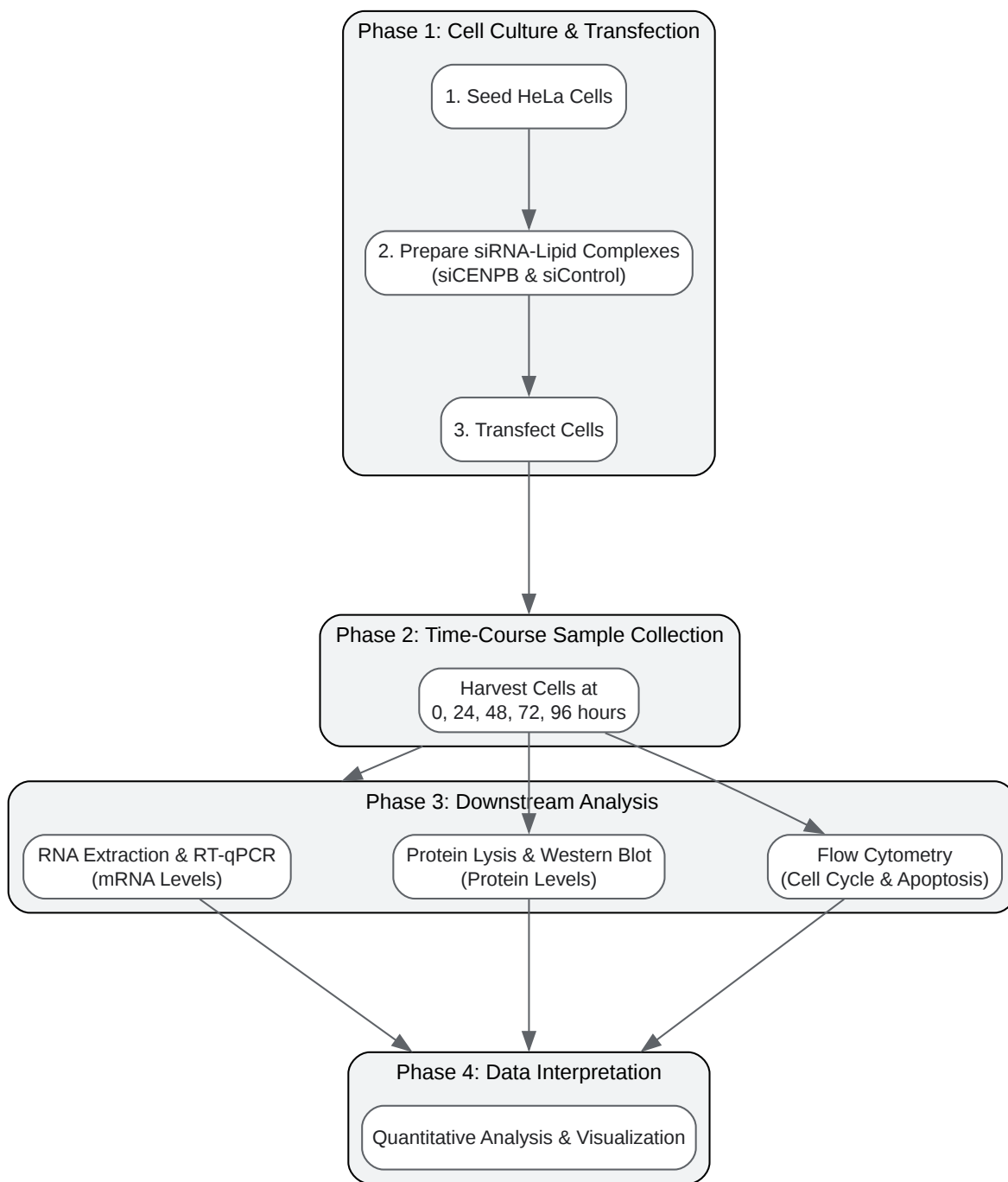
Introduction

Centromere Protein B (CENP-B) is a crucial protein involved in the structure and function of centromeres, the specialized regions of chromosomes essential for proper segregation during cell division.[1] It binds specifically to a 17-bp sequence known as the CENP-B box within the alpha-satellite DNA of centromeres.[2][3] CENP-B plays a significant role in organizing centromeric chromatin and ensuring genomic stability.[4][5] Studies have shown that CENP-B is involved in the recruitment of other key centromere proteins, such as CENP-C, and contributes to the maintenance of centromeric integrity.[6][7] Dysregulation of CENP-B has been implicated in various diseases, including cancer, making it a protein of interest for therapeutic development.[1]

Knockdown studies using techniques like RNA interference (RNAi) are vital for elucidating the function of proteins like CENP-B. A time-course analysis following transfection with small interfering RNA (siRNA) allows researchers to observe the dynamic effects of protein depletion on cellular processes. This document provides detailed protocols for performing a time-course analysis of CENP-B knockdown, including methodologies for assessing changes in mRNA and protein levels, as well as downstream effects on cell cycle progression and apoptosis.

Experimental Workflow

The overall workflow for the time-course analysis of CENPB knockdown involves several key stages, from initial cell culture and siRNA transfection to the collection of samples at various time points for downstream molecular and cellular assays.



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Caption: Experimental workflow for time-course analysis of CENPB knockdown.

Experimental Protocols

Protocol 1: siRNA Transfection of HeLa Cells

This protocol describes the forward transfection of siRNA into HeLa cells using a lipid-based transfection reagent. HeLa cells are a common model for studying centromere function.

Materials:

- HeLa cells (ATCC, Cat. No. CCL-2)
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Opti-MEM® I Reduced Serum Medium[8]
- siRNA targeting CENPB and a non-targeting control siRNA (e.g., Luciferase siRNA)
- Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)[9]
- 6-well tissue culture plates

Procedure:

- **Cell Seeding:** One day before transfection, seed HeLa cells in 6-well plates at a density of 1.5×10^5 cells per well in 2 ml of complete growth medium (DMEM + 10% FBS) without antibiotics. This should result in 30-50% confluency at the time of transfection.[9]
- **siRNA Preparation:** For each well to be transfected, dilute 30 pmol of siRNA into 125 µl of Opti-MEM® I medium. Mix gently.
- **Transfection Reagent Preparation:** In a separate tube, dilute 5 µl of Lipofectamine™ RNAiMAX into 125 µl of Opti-MEM® I medium. Mix gently and incubate for 5 minutes at room temperature.[9]
- **Complex Formation:** Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.[9]

- Transfection: Add the 250 µl of siRNA-lipid complexes drop-wise to the corresponding well containing the cells. Gently rock the plate to ensure even distribution.
- Incubation: Incubate the cells at 37°C in a CO2 incubator. The cells are now ready for time-course analysis. Gene silencing is typically measured 24-72 hours post-transfection.[\[10\]](#)[\[11\]](#)

Protocol 2: Time-Course Sample Collection

Harvest cells at designated time points (e.g., 0, 24, 48, 72, and 96 hours) post-transfection for downstream analysis. The 0-hour time point represents the baseline before knockdown effects are significant.

Procedure:

- At each time point, aspirate the culture medium from the wells.
- Wash the cells once with 1 ml of ice-cold Phosphate-Buffered Saline (PBS).
- For RNA and protein analysis, add the appropriate lysis buffer directly to the well (see Protocols 3 & 4).
- For flow cytometry, detach the cells using Trypsin-EDTA, neutralize with complete medium, and collect the cell suspension.
- Centrifuge the cell suspension, discard the supernatant, and proceed with staining protocols (see Protocols 5 & 6).

Protocol 3: RT-qPCR for CENPB mRNA Analysis

This protocol is for quantifying the level of CENPB mRNA knockdown over time.

Materials:

- RNA extraction kit (e.g., RNeasy Mini Kit)
- cDNA synthesis kit
- SYBR Green qPCR Master Mix

- RT-qPCR primers for human CENPB and a housekeeping gene (e.g., GAPDH)[12][13]
 - hGAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
 - hGAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
 - hCENPB Forward: (Primer sequences should be designed or obtained from a reliable source)
 - hCENPB Reverse: (Primer sequences should be designed or obtained from a reliable source)

Procedure:

- RNA Extraction: Extract total RNA from the cell lysates collected at each time point according to the manufacturer's protocol.
- cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
- qPCR Reaction Setup: Prepare the qPCR reaction mixture in a 96-well plate. For each sample, mix cDNA, forward and reverse primers for either CENPB or GAPDH, and SYBR Green Master Mix.
- qPCR Run: Perform the qPCR on a real-time PCR system.
- Data Analysis: Calculate the relative expression of CENPB mRNA normalized to GAPDH using the $\Delta\Delta C_t$ method.

Protocol 4: Western Blotting for CENPB Protein Analysis

This protocol is for determining the extent of CENPB protein depletion over time.

Materials:

- RIPA Lysis Buffer with protease inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer

- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies: anti-CENPB and anti-GAPDH (or β -actin) as a loading control
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Protein Lysis: Lyse the cells from each time point with RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
- SDS-PAGE: Load 20-30 μ g of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
- Antibody Incubation: Incubate the membrane with the primary anti-CENPB antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
- Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Re-probing: Strip the membrane and re-probe with an anti-GAPDH antibody to confirm equal loading.
- Densitometry: Quantify the band intensities to determine the relative levels of CENPB protein.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

Depletion of centromere proteins can lead to defects in chromosome segregation and cell cycle arrest.[14][15][16]

Materials:

- PBS
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution with RNase A

Procedure:

- Cell Collection: Harvest approximately 1×10^6 cells from each time point.
- Fixation: Wash the cells with PBS, then fix them by adding ice-cold 70% ethanol drop-wise while vortexing. Incubate at 4°C for at least 2 hours or overnight.[14]
- Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI/RNase A staining solution.[14]
- Incubation: Incubate for 30 minutes at room temperature in the dark.
- Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Protocol 6: Apoptosis Assay (Caspase-3/7 Activity)

Disruption of centromere function can induce apoptosis.[17] This protocol measures the activity of key executioner caspases.

Materials:

- Caspase-Glo® 3/7 Assay Kit
- White-walled 96-well plates
- Luminometer

Procedure:

- **Cell Seeding:** Seed cells in a white-walled 96-well plate and transfect as described in Protocol 1 (scaled down).
- **Assay:** At each time point (e.g., 24, 48, 72 hours), add the Caspase-Glo® 3/7 Reagent directly to the wells.[\[17\]](#)
- **Incubation:** Mix by gentle shaking and incubate at room temperature for 1-2 hours.
- **Measurement:** Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Data Presentation

The following tables present hypothetical, yet expected, quantitative results from a time-course analysis of CENPB knockdown in HeLa cells.

Table 1: Relative CENPB mRNA Expression Post-Transfection

Time (Hours)	Treatment	Relative CENPB mRNA Level (Normalized to 0h Control)	Standard Deviation
0	siControl	1.00	0.08
24	siControl	0.98	0.09
24	siCENPB	0.25	0.04
48	siControl	1.02	0.11
48	siCENPB	0.15	0.03
72	siControl	0.97	0.10
72	siCENPB	0.18	0.05
96	siControl	1.01	0.09

| 96 | siCENPB | 0.28 | 0.06 |

Table 2: Relative CENPB Protein Expression Post-Transfection

Time (Hours)	Treatment	Relative CENPB Protein Level (Normalized to 0h Control)	Standard Deviation
0	siControl	1.00	0.05
24	siControl	0.99	0.06
24	siCENPB	0.65	0.08
48	siControl	1.01	0.07
48	siCENPB	0.28	0.05
72	siControl	0.98	0.06
72	siCENPB	0.12	0.03
96	siControl	0.99	0.08

| 96 | siCENPB | 0.15 | 0.04 |

Table 3: Cell Cycle Distribution Following CENPB Knockdown

Time (Hours)	Treatment	% G1 Phase	% S Phase	% G2/M Phase
48	siControl	55.2	30.1	14.7
48	siCENPB	54.8	25.5	19.7
72	siControl	56.1	29.5	14.4
72	siCENPB	48.3	20.1	31.6
96	siControl	55.8	30.5	13.7

| 96 | siCENPB | 45.1 | 18.7 | 36.2 |

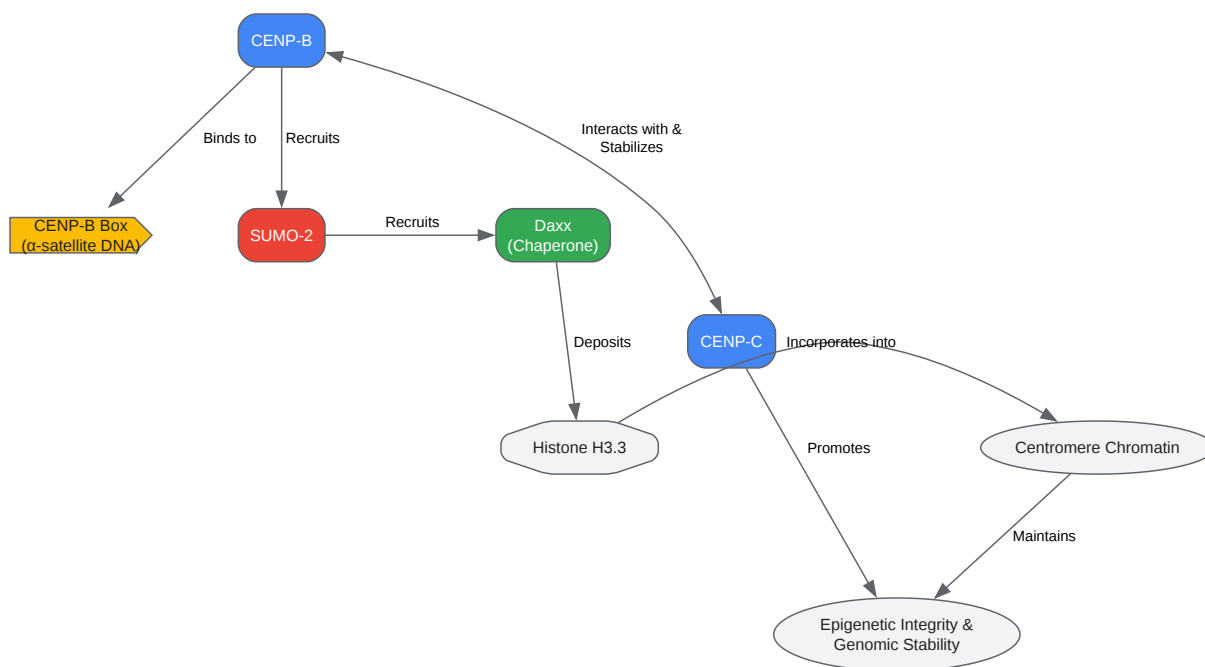
Table 4: Relative Caspase-3/7 Activity Following CENPB Knockdown

Time (Hours)	Treatment	Relative Luminescence (Fold Change vs. Control)	Standard Deviation
48	siControl	1.00	0.12
48	siCENPB	1.85	0.21
72	siControl	1.00	0.15
72	siCENPB	3.20	0.35
96	siControl	1.00	0.13

| 96 | siCENPB | 4.50 | 0.48 |

CENPB Signaling and Function in Chromatin Maintenance

CENP-B is a key player in establishing and maintaining the unique chromatin environment of the centromere. It acts as a binding platform for other proteins that regulate chromatin state, thereby influencing centromere function and stability. One critical function is its role in facilitating the deposition of the histone variant H3.3 via the H3.3-specific chaperone Daxx.^[4] This process is crucial for maintaining the epigenetic integrity of centromeres. Disruption of this pathway through CENP-B depletion can lead to the loss of heterochromatin marks and increased chromosomal instability.^[4]



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- To cite this document: BenchChem. [Application Notes and Protocols: Time-Course Analysis of CENPB Knockdown Post-Transfection]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824104#time-course-analysis-of-cenpb-knockdown-post-transfection]

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